Furo[3,4-c]pyridine-1,3-dione
Descripción
Furo[3,4-c]pyridine-1,3-dione (CAS: 4664-08-8) is a heterocyclic compound with the molecular formula C₇H₃NO₃ and a molecular weight of 149.10 g/mol . Structurally, it consists of a fused furan and pyridine ring system with two ketone groups at positions 1 and 2. This compound is sensitive to light and reactive chemical environments, requiring storage in dark, dry, and room-temperature conditions . While its direct pharmacological applications are less documented, it serves as a precursor in synthesizing N-aminophthalimides and phthalazine-1,4-diones via hydrazine-mediated cyclization .
Propiedades
IUPAC Name |
furo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKMGUPDWTWQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963628 | |
| Record name | Furo[3,4-c]pyridine-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-08-8 | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo[3,4-c]pyridine-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,3H-furo[3,4-c]pyridine-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Pyridinedicarboxylic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG58X2BRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
Urea-Mediated Cyclization
A prominent method for synthesizing furo[3,4-c]pyridine-1,3-dione involves lactamization using urea as the nitrogen source. In this approach, furo[3,4-c]pyridine-1,3-diketone undergoes cyclization in o-xylol under reflux conditions. The reaction proceeds via nucleophilic attack of urea on the diketone, followed by dehydration to form the lactam ring.
Reaction Conditions :
-
Solvent : o-Xylol (180 mL per 30 g starting material)
-
Reagent : Urea (25 g per 30 g starting material)
-
Temperature : Reflux (~140°C)
-
Time : 6 hours
This method yields approximately 53% of the lactam product after recrystallization.
Reductive Modification of Intermediate Structures
Lithium Aluminum Hydride (LiAlH₄) Reduction
Post-lactamization, the intermediate 2H-pyrrolo[3,4-c]pyridine-1,3-diketone is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature. This step selectively reduces the lactam carbonyl groups while preserving the furan ring.
Critical Parameters :
-
Reducing Agent : LiAlH₄ (6.5 g per 15 g intermediate)
-
Solvent : THF (150 mL per 15 g intermediate)
-
Temperature Gradient : 0°C → room temperature
-
Isolation : Acidic workup (1N HCl) followed by ethyl acetate extraction
The reduction achieves a 55% yield of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, demonstrating the method’s efficacy in modulating oxidation states.
Salt Formation for Stabilization
Hydrochloride Salt Preparation
The final step involves treating the reduced product with dry hydrogen chloride in methanol to form 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride. This salt enhances compound stability and facilitates purification.
Optimized Protocol :
-
Salt-Forming Reagent : HCl gas (saturated in methanol)
-
Solvent : Methanol (120 mL per 8 g product)
-
Temperature : 0°C initial, then room temperature
-
Yield : ~130% (mass increase due to salt formation)
Comparative Analysis of Methodologies
Efficiency and Scalability
The urea-mediated lactamization route offers scalability, with o-xylol enabling easy separation via filtration. However, the reliance on LiAlH₄ introduces safety concerns due to its pyrophoric nature. Alternative reducing agents, such as sodium borohydride with transition metal catalysts, remain underexplored but could mitigate risks.
Solvent and Temperature Effects
-
Lactamization : Polar aprotic solvents like DMF may accelerate reaction rates but complicate purification.
-
Reduction : THF’s low boiling point (66°C) limits high-temperature applications, necessitating controlled addition of LiAlH₄.
Industrial Considerations
Cost-Benefit Analysis
-
Raw Material Costs : Urea and o-xylol are cost-effective, but LiAlH₄ increases expenses.
-
Waste Management : Acidic byproducts require neutralization, adding to operational costs.
Process Intensification Strategies
-
Continuous Flow Reactors : Could enhance lactamization efficiency by maintaining precise temperature control.
-
Catalytic Recycling : Exploring heterogeneous catalysts for lactamization may reduce reagent consumption.
Unexplored Synthetic Routes
Photochemical Cyclization
UV-light-induced cyclization of nitro-substituted precursors could offer a solvent-free pathway, though mechanistic studies are lacking.
Biocatalytic Approaches
Enzymatic lactamization using transaminases or lipases presents an eco-friendly alternative but requires genetic engineering for substrate specificity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,4-pyridinedicarboxylic acid.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to form the corresponding dihydropyridine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Aminolysis: Involves the use of primary or secondary amines under mild heating.
Reduction: Often employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Hydrolysis: 3,4-Pyridinedicarboxylic acid.
Aminolysis: Corresponding amides.
Reduction: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Furo[3,4-c]pyridine-1,3-dione derivatives have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that modifications to the furo[3,4-c]pyridine structure can enhance its efficacy against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism of action often involves the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Recent studies highlight the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that these compounds may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, facilitating the synthesis of more complex molecules. Researchers have utilized this compound in the synthesis of pyridine-based ligands and catalysts for various reactions, including coupling reactions and cycloadditions .
Material Science
Polymer Chemistry
In material science, this compound is being explored as a component in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Additionally, it has been used to develop conductive polymers that show promise in electronic applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Gribble et al., 1992 | Antimicrobial | Demonstrated significant inhibition of bacterial growth with modified derivatives. |
| Curd et al., 1946 | Anticancer | Identified cytotoxic effects on specific cancer cell lines through apoptosis induction. |
| Recent Neuroprotection Study | Neuroprotective | Showed reduction in oxidative stress markers in neuronal cultures treated with furo[3,4-c]pyridine derivatives. |
Mecanismo De Acción
The mechanism of action of 3,4-pyridinedicarboxylic anhydride involves its reactivity with nucleophiles such as amines and alcohols. The compound undergoes nucleophilic attack, leading to the formation of amides or esters. This reactivity is attributed to the electron-deficient nature of the anhydride carbonyl groups, which makes them susceptible to nucleophilic attack . The molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with various enzymes and proteins .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Observations :
- Furo[3,4-c]pyridine-1,3-dione differs from pyrrolo analogs by replacing the pyrrole nitrogen with an oxygen atom in the fused ring, altering electronic properties and reactivity .
- Synthesis of pyrrolo derivatives often involves nitropyridine intermediates and Mannich bases for functionalization , whereas furo derivatives rely on hydrazine-mediated cyclization .
Pharmacological Activity Comparisons
Key Observations :
Stability and Degradation Profiles
Table 3: Stability Under Stress Conditions
Key Observations :
Future Research Priorities :
- Explore this compound’s direct biological activities, particularly in inflammation or oxidative stress pathways.
- Investigate substituent effects on stability and bioavailability for both compound classes.
Actividad Biológica
Furo[3,4-c]pyridine-1,3-dione, a bicyclic compound featuring a pyridine and furan moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of 149.11 g/mol. The compound typically appears as a white to light yellow powder and exhibits a melting point around 77 °C. Its structural features contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.
1. Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of the cell cycle .
2. Proteasome Inhibition
Furo[3,4-c]pyridine derivatives have been evaluated for their ability to inhibit proteasomal activity. One notable compound showed an IC50 value of 600 nM against the constitutive proteasome (c20S), indicating potent inhibition without affecting the immunoproteasome (i20S) . This selective inhibition could be leveraged for therapeutic strategies in diseases where proteasome activity is dysregulated.
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to modulate cytokine production and inhibit pathways associated with inflammation. For example, compounds derived from this scaffold have shown efficacy in reducing pro-inflammatory cytokines in vitro, suggesting their role in treating inflammatory diseases .
4. Antiviral Activity
Recent studies have highlighted the antiviral properties of furo[3,4-c]pyridine derivatives against respiratory syncytial virus (RSV). These compounds demonstrated good binding affinity to viral proteins and effectively inhibited viral replication in cultured cells .
Structure-Activity Relationship (SAR)
The biological activity of furo[3,4-c]pyridine derivatives is significantly influenced by their substituents. For instance:
- Phenoxy Substituents : Compounds with phenoxy groups at the 4-position exhibited enhanced insulin sensitivity in adipocytes, with increases ranging from 7.4% to 37.4% compared to controls .
- Alkanoic Acid Derivatives : These showed varying degrees of activity as aldose reductase inhibitors, with shorter chains being more effective than longer ones .
Case Study 1: Antitumor Efficacy
A derivative of furo[3,4-c]pyridine was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The study found that this compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved PARP and caspase-3 activation.
Case Study 2: Selective Proteasome Inhibition
In a comparative study assessing different derivatives for proteasome inhibition, compound 10 was identified as a potent inhibitor with selective action on c20S over i20S. This selectivity is crucial for minimizing side effects associated with broad-spectrum proteasome inhibitors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Furo[3,4-c]pyridine-1,3-dione derivatives, and how are substituents introduced?
- Methodological Answer: The synthesis often involves the Pfitzinger reaction with isatin derivatives under strong alkali conditions to form key intermediates like furan-2,5-dione . Friedel-Crafts acylation using AlCl₃ can introduce aromatic substituents, as seen in the synthesis of benzoisoquinoline derivatives . Substituents at the C3 and N5 positions are typically introduced via nucleophilic substitution or Suzuki coupling reactions, depending on the desired functional groups .
Q. How can researchers evaluate the chemical stability of this compound derivatives under stress conditions?
- Methodological Answer: Follow ICH guidelines for forced degradation studies. Use HPLC coupled with UV/IR spectrometry to monitor degradation products in solutions (acidic/alkaline hydrolysis, oxidation) and solid phases (thermal stress). HPLC/MS identifies degradation pathways, such as photolytic cleavage of the furan ring or oxidation of substituents .
Q. What spectroscopic techniques are critical for structural characterization of these derivatives?
- Methodological Answer: Combine ¹H/¹³C NMR to confirm substituent positions and ring connectivity. IR spectroscopy identifies carbonyl stretching (1,3-dione, ~1700 cm⁻¹) and heterocyclic ring vibrations. Mass spectrometry (ESI/TOF) validates molecular weights and fragmentation patterns, especially for labile substituents .
Advanced Research Questions
Q. How do substituents at the C3 and N5 positions influence JAK3 inhibitory activity in immunomodulatory applications?
- Methodological Answer: SAR studies reveal that bulky hydrophobic groups (e.g., 3-isobutyl-3-phenyl) enhance binding to JAK3’s ATP pocket by mimicking natural ligands. Urea or carboxamide groups at N5 improve solubility and potency (e.g., R06039-478, pA₂ = 7.51). Use AutoDock4 for flexible sidechain docking to simulate receptor-ligand interactions and optimize substituent geometry .
Q. What mechanistic insights explain the photodegradation of this compound derivatives?
- Methodological Answer: Photodegradation under UV light involves ring-opening reactions of the furan moiety, forming ketone or carboxylic acid intermediates. Use time-resolved IR spectroscopy to track real-time bond cleavage. Computational studies (TD-DFT) identify excited-state pathways, while HPLC/MS quantifies degradation kinetics .
Q. How can computational methods predict the efficacy of these derivatives as anti-tubercular agents targeting QcrB?
- Methodological Answer: Perform molecular dynamics simulations to assess binding stability with QcrB’s ubiquinol oxidation site. Compare MIC values (e.g., 0.132 μmol/L for pyrrolo[3,4-c]pyridine-1,3-dione derivatives) with docking scores to prioritize candidates. Validate predictions using in vitro Mtb H37Rv assays and murine infection models .
Q. What strategies mitigate voltage loss in pyrrolo[3,4-c]pyridine-1,3-dione-based polymers for organic photovoltaics?
- Methodological Answer: Optimize energy-level alignment by substituting thiophene with bithiophene units in the polymer backbone. This reduces the HOMO-LUMO gap (from 1.75 eV to 1.65 eV) and enhances charge transport. Use grazing-incidence XRD to correlate crystallinity with device performance (e.g., PCE improvement from 8.2% to 9.1%) .
Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy for JAK3 inhibitors?
- Methodological Answer: Address poor bioavailability by modifying logP values (aim for 2–4) via prodrug strategies (e.g., esterification of carboxylic acids). Use pharmacokinetic studies (plasma t½, AUC) in rodent models to identify metabolic hotspots. Co-crystallization with JAK3 reveals steric clashes in vivo not observed in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
